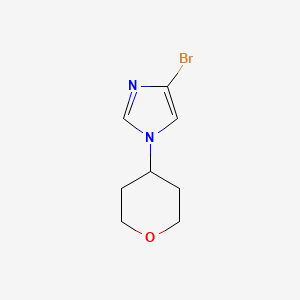

4-bromo-1-(oxan-4-yl)-1H-imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a condensation reaction of a 1,2-diketone and an amine. The bromine atom could be introduced through a halogenation reaction .Molecular Structure Analysis

The molecular structure of this compound would likely show the imidazole and oxane rings connected by a single bond. The bromine atom would be connected to the fourth carbon of the imidazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the presence of any additional functional groups.科学的研究の応用

Heme Oxygenase Inhibition

A study explored the synthesis of a series of 2-oxy-substituted 1-(1H-imidazol-1-yl)-4-phenylbutanes, including derivatives with bromine substitution, as novel inhibitors of heme oxygenase. These compounds, structurally distinct from metalloporphyrins, showed potent activity, especially the bromine- and iodine-substituted derivatives. The imidazole-dioxolanes demonstrated selectivity for the HO-1 isozyme, indicating potential therapeutic applications (Roman et al., 2007).

Synthesis of Arylated Imidazoles

Another research focused on the development of new methods for the synthesis of complex arylated imidazoles, essential in pharmaceuticals and ligands for transition metal catalysts. The study introduced a comprehensive approach for regioselective and sequential arylation of all three C-H bonds in the imidazole core, highlighting the versatile applications of imidazole derivatives in the chemical and pharmaceutical industries (Joo, Touré, & Sames, 2010).

Catalysis and Ligand Development

Research on the coupling of oxazolines and N-heterocyclic carbenes demonstrated the synthesis of novel C−N donor ligands for homogeneous catalysis. This study showcased the application of imidazole derivatives in creating effective catalysts for various chemical reactions, emphasizing the significance of imidazole-based ligands in catalysis (César, Bellemin-Laponnaz, & Gade, 2002).

Photoluminescent Properties

A paper detailed the synthesis and characterization of copper(I) complexes with 1H-imidazo[4,5-f][1,10]phenanthroline derivatives, exhibiting good phosphorescent emission in the solid state. This research underlines the potential of imidazole derivatives in developing materials with unique emissive properties, suitable for optoelectronic applications (Liu et al., 2015).

CO2 Capture

A study on the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide led to the creation of a new ionic liquid capable of reversibly capturing CO2. This work illustrates the role of imidazole derivatives in environmental chemistry, specifically in carbon capture and storage technologies (Bates et al., 2002).

Safety and Hazards

特性

IUPAC Name |

4-bromo-1-(oxan-4-yl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c9-8-5-11(6-10-8)7-1-3-12-4-2-7/h5-7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRHVNPCXXWYJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(N=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-1-(oxan-4-yl)-1H-imidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone](/img/structure/B2762042.png)

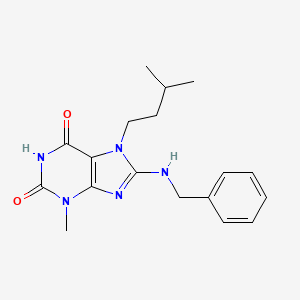

![8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762043.png)

![1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-ethylpiperazine](/img/structure/B2762046.png)

![3-(2-Furyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2762048.png)

![4-[(2-Fluorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2762053.png)

![Synthesis of 4-[[2-(5-chloro-2-fluoro-phenyl)-5-isopropyl-4-pyridyl]amino]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]pyridine-3-carboxamide](/img/structure/B2762056.png)

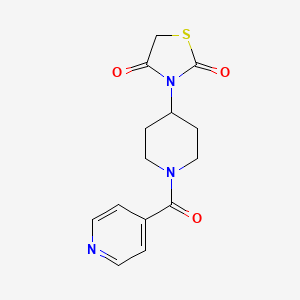

![(4-bromothiophen-2-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2762061.png)